3,4,5-Tris(acetyloxy)-N-[4-[[(3-acetylphenyl)amino]sulfonyl]phenyl]benzamide
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Overview
Description
3,4,5-Tris(acetyloxy)-N-[4-[[(3-acetylphenyl)amino]sulfonyl]phenyl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple acetyloxy groups and a sulfonyl-substituted phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Tris(acetyloxy)-N-[4-[[(3-acetylphenyl)amino]sulfonyl]phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Acetylation: Introduction of acetyloxy groups through acetylation reactions.
Sulfonylation: Incorporation of the sulfonyl group using sulfonyl chlorides under basic conditions.
Amidation: Formation of the amide bond through coupling reactions using reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Tris(acetyloxy)-N-[4-[[(3-acetylphenyl)amino]sulfonyl]phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: Conversion of acetyloxy groups to carboxylic acids.
Reduction: Reduction of the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions at the acetyloxy groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of sulfides.
Substitution: Formation of substituted amides or thioesters.
Scientific Research Applications
3,4,5-Tris(acetyloxy)-N-[4-[[(3-acetylphenyl)amino]sulfonyl]phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials and as a precursor for the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of 3,4,5-Tris(acetyloxy)-N-[4-[[(3-acetylphenyl)amino]sulfonyl]phenyl]benzamide involves its interaction with specific molecular targets. The acetyloxy groups can undergo hydrolysis to release acetic acid, which may modulate biological pathways. The sulfonyl group can interact with proteins, potentially inhibiting enzyme activity or altering protein function.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Tris(carboxymethoxy)benzoic acid: Similar structure but with carboxymethoxy groups instead of acetyloxy groups.
N-[4-[[(3-Acetylphenyl)amino]sulfonyl]phenyl]benzamide: Lacks the acetyloxy groups.
Uniqueness
3,4,5-Tris(acetyloxy)-N-[4-[[(3-acetylphenyl)amino]sulfonyl]phenyl]benzamide is unique due to its combination of acetyloxy and sulfonyl-substituted phenyl groups, which confer distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C27H24N2O10S |
---|---|
Molecular Weight |
568.6 g/mol |
IUPAC Name |
[2,3-diacetyloxy-5-[[4-[(3-acetylphenyl)sulfamoyl]phenyl]carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C27H24N2O10S/c1-15(30)19-6-5-7-22(12-19)29-40(35,36)23-10-8-21(9-11-23)28-27(34)20-13-24(37-16(2)31)26(39-18(4)33)25(14-20)38-17(3)32/h5-14,29H,1-4H3,(H,28,34) |
InChI Key |
JESHIKJOXTWPHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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